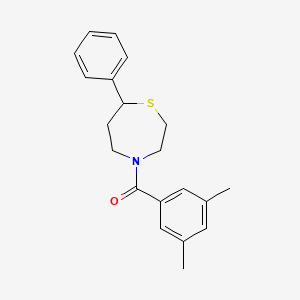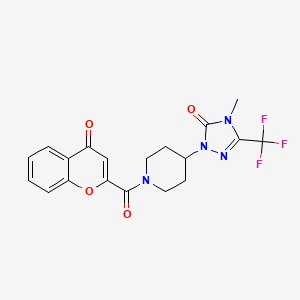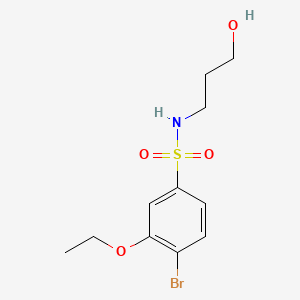![molecular formula C28H25ClN2O4 B2935325 Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 321521-58-8](/img/structure/B2935325.png)
Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate” is a chemical compound with the molecular formula C28H25ClN2O4 . It contains a total of 64 bonds, including 39 non-H bonds, 21 multiple bonds, 7 rotatable bonds, 3 double bonds, 18 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 1 eight-membered ring, 1 aliphatic ester, and 1 secondary amide .
Synthesis Analysis
The synthesis of pyrrole derivatives, which this compound is a part of, has been widely studied. One method involves the condensation of a carboxylic acid moiety with a substituted amine, such as 2,4,4-trimethoxybutan-1-amine, under reflux conditions. This is followed by acid-mediated cyclization, resulting in the formation of an N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes two benzyl groups, a chlorophenyl group, and a carboxylate group attached to a pyrrole core .Chemical Reactions Analysis
Pyrrole derivatives are known to be highly reactive, particularly at the C2 and C5 positions. They can undergo a variety of chemical reactions, including C-H bond functionalization .Physical And Chemical Properties Analysis
The compound has a molecular weight of 488.97 . Detailed physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.科学的研究の応用
Insecticidal Activity
Studies have explored the stereochemical basis of insecticidal activity in related carbamoylated and acylated pyrazolines, highlighting the importance of the stereochemistry and functional groups in determining insecticidal efficacy. Such research suggests that derivatives of pyrrolo[3,4-c]pyrrole, through modification at specific positions, could exhibit significant insecticidal properties against common pests like American cockroaches and house flies under various synergistic conditions with metabolic inhibitors (Hasan et al., 1996).
Antitumoral Agents
The crystal structure determination of chain-functionalized pyrroles via synchrotron X-ray powder diffraction has provided insights into the structural basis for the antitumoral activity of certain pyrrole derivatives. These findings suggest that modifications to the pyrrole structure, similar to those in the subject compound, could enhance antitumoral properties, making these compounds potential candidates for cancer therapy (Silva et al., 2012).
Catalysis in Organic Synthesis
Research on pyrrolide-imine benzyl complexes of zirconium and hafnium has demonstrated the efficiency of these complexes in ethylene polymerization catalysis. This suggests that pyrrolo[3,4-c]pyrrole derivatives, through specific structural modifications, could serve as ligands or catalysts in similar polymerization processes, potentially offering new pathways for the synthesis of polymeric materials (Matsui et al., 2004).
特性
IUPAC Name |
methyl 3,5-dibenzyl-1-(3-chlorophenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O4/c1-35-27(34)28(16-18-9-4-2-5-10-18)23-22(24(30-28)20-13-8-14-21(29)15-20)25(32)31(26(23)33)17-19-11-6-3-7-12-19/h2-15,22-24,30H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBCZWFQBKGIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(N1)C3=CC(=CC=C3)Cl)C(=O)N(C2=O)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



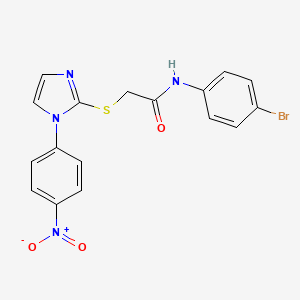
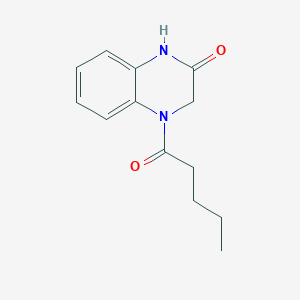
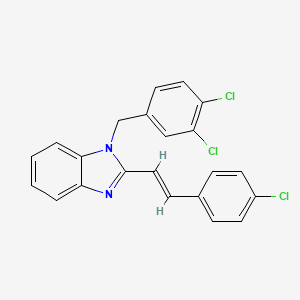
![1-(4-acetylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2935251.png)
![6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2935253.png)
